6-Cyclopentyl-2,3,4,5-tetrahydropyridine

Description

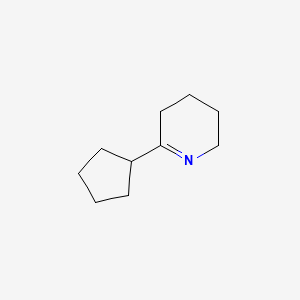

6-Cyclopentyl-2,3,4,5-tetrahydropyridine (6-CP-THP) is a nitrogen-containing heterocyclic compound characterized by a partially saturated pyridine ring substituted with a cyclopentyl group at the 6-position.

Properties

CAS No. |

51616-98-9 |

|---|---|

Molecular Formula |

C10H17N |

Molecular Weight |

151.25 g/mol |

IUPAC Name |

6-cyclopentyl-2,3,4,5-tetrahydropyridine |

InChI |

InChI=1S/C10H17N/c1-2-6-9(5-1)10-7-3-4-8-11-10/h9H,1-8H2 |

InChI Key |

ISCWFCHEACSCPB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-2,3,4,5-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the use of ring-closing olefin metathesis to establish the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form fully saturated piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include pyridine derivatives, piperidine derivatives, and various substituted tetrahydropyridines .

Scientific Research Applications

6-Cyclopentyl-2,3,4,5-tetrahydropyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For example, it can cross the blood-brain barrier and interact with monoamine oxidase B (MAO-B) enzymes, leading to the formation of neurotoxic metabolites . This interaction is significant in the study of neurodegenerative diseases like Parkinson’s disease .

Comparison with Similar Compounds

Alkyl-Substituted Tetrahydropyridines

Compounds with linear or branched alkyl chains at the 6-position have been extensively studied for their antifungal properties. For example:

- 6-Hexadecyl-THP (5e) and 6-heptadecyl-THP (5f) demonstrated potent antifungal activity against opportunistic pathogens, with IC₅₀ values <10 µg/mL .

- Shorter alkyl chains (C12–C14) exhibited reduced activity, highlighting the importance of chain length in membrane disruption or target binding .

Comparison with 6-CP-THP: The cyclopentyl group in 6-CP-THP introduces a rigid aliphatic ring, which may enhance metabolic stability compared to linear alkyl chains. However, the reduced hydrophobicity of cyclopentyl (vs.

Table 1: Antifungal Activity of Alkyl-Substituted THPs

| Compound | Alkyl Chain Length | Antifungal Activity (IC₅₀, µg/mL) |

|---|---|---|

| 6-Dodecyl-THP (5a) | C12 | >50 |

| 6-Hexadecyl-THP (5e) | C16 | 8.2 |

| 6-Heptadecyl-THP (5f) | C17 | 6.5 |

Aromatic and Cycloalkyl-Substituted THPs

- 6-Cyclohexyl-THP : A close analog of 6-CP-THP, this compound serves as a substrate for 2-methyl-1-pyrroline reductase, yielding (-)-2-cyclohexylpiperidine. The enzyme exhibits higher specificity for cyclohexyl over benzyl substituents, suggesting steric and electronic preferences .

Key Differences :

- Cyclopentyl vs.

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl, 4-chlorophenyl) enhance π-π stacking interactions in drug-receptor binding, whereas cyclopentyl’s aliphatic nature favors hydrophobic interactions .

Acetylated and Functionalized THPs

- 6-Acetyl-THP: This flavor compound contributes to the aroma of baked goods (e.g., popcorn, bread) with an odor threshold <0.06 ng/L. It exists in tautomeric equilibrium with 6-acetyl-1,2,3,4-THP, a phenomenon absent in 6-CP-THP .

- 6-Methoxy-THP : Substitution with methoxy groups increases polarity and solubility, contrasting with the lipophilic cyclopentyl group .

Functional Implications :

- Biological Activity : Acetyl and methoxy groups expand applications into flavor chemistry and enzymology, whereas cyclopentyl may favor pharmacological uses due to stability .

- Synthetic Routes : 6-CP-THP likely follows Grignard or transition-metal-catalyzed pathways similar to cyclohexyl-THP, though cyclopentyl’s smaller ring may require optimized reaction conditions .

Enzymatic Substrates and Derivatives

6-CP-THP is hypothesized to act as a substrate for reductases (e.g., EC 1.5.1.48), analogous to 6-cyclohexyl-THP, which is reduced to (-)-2-cyclohexylpiperidine .

Table 2: Substrate Specificity of 2-Methyl-1-Pyrroline Reductase

| Substrate | Product | Relative Activity (%) |

|---|---|---|

| 6-Cyclohexyl-THP | 2-Cyclohexylpiperidine | 100 |

| 6-Benzyl-THP | 2-Benzylpiperidine | 75 |

| 6-Methyl-THP | 2-Methylpiperidine | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.